ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting a potential for diverse interactions .
Mode of Action
It’s known that the compound is synthesized through a reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, suggesting a potential for diverse effects .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting a potential for diverse effects .
Chemical Reactions Analysis
Ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in biochemical assays to study enzyme kinetics and inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the quality control of pharmaceutical products to ensure consistency and purity.
Comparison with Similar Compounds
Ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate can be compared with other similar compounds, such as:
Ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate: This compound has a similar structure but with a different position of the trifluoromethyl group.
Urea, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-N’-[4-(trifluoromethyl)phenyl]: This compound has a different core structure but also contains the trifluoromethyl group.
The uniqueness of ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate lies in its specific hydrazono and carbamate functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl N-[3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDGTWJQRGYOLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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